
Terbufos-oxon-sulfoxide
Overview
Description
Terbufos-oxon-sulfoxide (CAS: 56165-57-2) is an oxidative metabolite of terbufos, a broad-spectrum organophosphate (OP) insecticide. Its molecular formula is C₉H₂₁O₄PS₂, with a molecular weight of 288.36 g/mol . Structurally, it features a sulfoxide group (S=O) formed through the oxidation of the parent compound, terbufos, and its intermediate metabolite, terbufos-oxon.
This compound is frequently detected in pesticide residue analyses, particularly in agricultural and environmental samples. Analytical methods such as liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) have identified its characteristic ions (e.g., [M+H]+ at m/z 289.0700) . Limits of detection (LOD) and quantification (LOQ) for this compound in urinary studies are reported as 0.03 µg/L and 0.03 µg/L, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Terbufos-oxon-sulfoxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of a diethoxyphosphoryl compound with a sulfinyl-containing reagent under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
Terbufos-oxon-sulfoxide can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone under specific conditions.
Reduction: The phosphoryl group can be reduced to a phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinyl or phosphoryl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinyl group typically yields a sulfone, while reduction of the phosphoryl group produces a phosphine.
Scientific Research Applications
Agricultural Applications
Pest Control:
Terbufos-oxon-sulfoxide is primarily utilized in agriculture as a systemic insecticide and nematicide. It effectively controls a range of pests affecting crops such as corn, sugar beets, and sorghum. Its mechanism involves inhibiting acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent pest mortality .
Soil Residue Studies:
Research indicates that terbufos undergoes oxidation to form terbufos sulfoxide, which is more persistent in soil than its parent compound. This persistence affects the degradation rates and environmental impact of terbufos applications . Studies have shown that the uptake of terbufos sulfoxide by earthworms is higher than that of terbufos itself, indicating its potential for bioaccumulation in soil organisms .
Ecotoxicological Research
Toxicity Assessments:
this compound has been studied for its toxic effects on various non-target organisms, including aquatic species and terrestrial invertebrates. Toxicity assessments reveal that while it is less toxic than terbufos, it still poses significant risks to aquatic life due to its potential for bioaccumulation and persistence in the environment .
Ecological Risk Assessments:
The Environmental Protection Agency (EPA) has conducted extensive ecological risk assessments on terbufos and its metabolites, including this compound. These assessments evaluate the risks posed to avian and mammalian species, highlighting concerns regarding mortality linked to agricultural practices involving terbufos .
Human Health Risk Assessments
Cholinesterase Inhibition:
this compound is recognized for its high acute toxicity through various exposure routes (oral, dermal, inhalation). Human health risk assessments have indicated significant cholinesterase inhibition at low doses, which raises concerns for agricultural workers handling this compound . The acute reference doses derived from studies suggest stringent safety measures are necessary when using products containing terbufos.
Metabolism Studies:
Studies have shown that terbufos can be metabolized into more toxic forms such as terbufos oxon, which emphasizes the importance of understanding metabolic pathways when evaluating human health risks associated with exposure to terbufos and its metabolites .
Case Studies
Mechanism of Action
The mechanism of action of Terbufos-oxon-sulfoxide involves its interaction with specific molecular targets. The phosphoryl and sulfinyl groups can interact with enzymes and other proteins, affecting their activity and function. The compound may also participate in signaling pathways, influencing cellular processes.
Comparison with Similar Compounds
Chemical and Structural Properties
The table below compares terbufos-oxon-sulfoxide with related terbufos metabolites and other OP compounds:
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
---|---|---|---|---|
Terbufos | 13071-79-9 | C₉H₂₁O₂PS₃ | 288.43 | Thiophosphate, sulfide (S) |
Terbufos-oxon | 56070-14-5 | C₉H₂₁O₃PS₂ | 272.36 | Oxon (P=O), sulfide (S) |
This compound | 56165-57-2 | C₉H₂₁O₄PS₂ | 288.36 | Oxon (P=O), sulfoxide (S=O) |
Terbufos-sulfone | 56070-16-7 | C₉H₂₁O₅PS₂ | 304.36 | Oxon (P=O), sulfone (O₂S=O) |
Chlorpyrifos-oxon | 5598-15-2 | C₉H₁₁Cl₃NO₃PS | 350.56 | Oxon (P=O), trichloropyridinol |
Key Observations :
- Sulfoxide vs. Sulfone: this compound contains a single oxygen atom bonded to sulfur (S=O), whereas terbufos-sulfone has two (O₂S=O). This difference increases the sulfone’s polarity and decreases its octanol-water partition coefficient (Kow) compared to the sulfoxide .
- Bioactivity : this compound is less insecticidally active than the parent compound (terbufos) but more persistent in the environment .
Environmental Behavior
Compound | Soil Half-Life (Days) | Water Half-Life (Days) | Octanol-Water Partition Coefficient (Kow) |
---|---|---|---|
Terbufos | 3–10 | 3 (natural water) | 3.3 × 10⁴ |
This compound | 18–40 | 280–350 (distilled) | 164 |
Terbufos-sulfone | 18–40 | 280–350 (distilled) | 302 |
Key Findings :
- Persistence : Terbufos degrades rapidly in soil (half-life ~3 days), while its sulfoxide and sulfone metabolites persist for weeks to months .
Toxicity and Bioactivity
Compound | Acute Toxicity (LD₅₀, Crickets) | Mechanism of Action |
---|---|---|
Terbufos | 1X (baseline) | Acetylcholinesterase (AChE) inhibition |
This compound | ~1/3X | Weak AChE inhibition; oxidative stress |
Terbufos-sulfone | ~1/5X | Minimal AChE inhibition; persistent residue |
Key Insights :
- Toxicity Reduction : Oxidative metabolism reduces AChE inhibition potency. This compound is ~1/3 as toxic as carbofuran to crickets, while terbufos-sulfone is ~1/5 as toxic .
Analytical and Regulatory Considerations
Biological Activity
Terbufos-oxon-sulfoxide is a metabolite of the organophosphorus compound terbufos, primarily recognized for its biological activity as a potent inhibitor of acetylcholinesterase (AChE). This article explores the biological activity, toxicity, and metabolic pathways of this compound, supported by various studies and data.
This compound is a phosphorus-containing compound with the following chemical structure:
- Chemical Formula : C₉H₁₁O₅PS₂
- Molecular Weight : 298.36 g/mol
The primary mechanism of action for this compound involves the inhibition of AChE, an essential enzyme for the hydrolysis of acetylcholine in the synaptic cleft. Inhibition of this enzyme leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors, which can manifest as cholinergic toxicity.
Acute Toxicity
This compound exhibits high acute toxicity across various species. The following table summarizes the acute toxicity values (LD50) from different studies:
Species | Route | LD50 (mg/kg bw) |
---|---|---|
Rat | Oral | 1.1 |
Rabbit | Dermal | 0.81 - 0.93 |
Rat | Inhalation | 0.0012 - 0.0061 |
These values indicate that this compound is highly toxic via oral, dermal, and inhalation routes, with clinical signs including tremors, salivation, and respiratory distress observed in affected animals .
Chronic Toxicity
Chronic exposure studies have shown significant inhibition of AChE activity in various tissues, including brain and plasma. The following chronic exposure NOAELs (No Observed Adverse Effect Levels) have been established:
Study Duration | NOAEL (mg/kg bw/day) | Endpoint |
---|---|---|
1-Year Dog Study | 0.060 | Inhibition of brain AChE activity |
13-Week Rat Study | 0.059 | Inhibition of brain AChE activity |
These findings underscore the potential for long-term neurotoxic effects associated with exposure to this compound .
Metabolism and Environmental Impact
Terbufos undergoes extensive metabolism in biological systems, primarily through sulfoxidation and desulfuration processes. The metabolic pathway can be summarized as follows:
- Sulfoxidation : Conversion to terbufos sulfoxide.
- Desulfuration : Formation of terbufos oxon.
- Hydrolysis : Breakdown of the thiolophosphorus bond.
- S-Methylation : Further oxidation processes leading to additional metabolites.
In soil studies, terbufos was shown to oxidize to terbufos sulfoxide at varying rates depending on soil conditions. The persistence of these compounds highlights their potential environmental impact, particularly in agricultural settings .
Case Studies and Research Findings
Several studies have documented the effects of this compound on aquatic organisms:
- A study on Ceriodaphnia dubia (water flea) reported an EC50 value of 0.08 mg/L , indicating high toxicity to aquatic life .
- Research on soil degradation revealed that while terbufos was rapidly converted to its sulfoxide form, further degradation was significantly slower in sterilized soils compared to natural soils .
Q & A
Basic Research Questions
Q. What are the standard analytical methods for detecting and quantifying Terbufos-oxon-sulfoxide in environmental samples?
- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most reliable technique, with optimized ionization parameters (e.g., electrospray ionization in positive mode). Calibration curves should be prepared using certified reference standards (e.g., DRE-LA17270300AL, 10 µg/mL in acetonitrile) . Matrix-matched standards are critical to account for interference from soil or water matrices, and recovery rates should be validated (e.g., 70–120% acceptable range) .
Q. How does the molecular structure of this compound influence its reactivity in hydrolysis studies?
- Methodology : The sulfoxide group (-S=O) increases polarity, making it more susceptible to nucleophilic attack in aqueous environments. Hydrolysis experiments should control pH (e.g., pH 5–9 buffers), temperature (e.g., 25°C vs. 40°C), and ionic strength. Monitor degradation products (e.g., via LC-HRMS) and calculate rate constants using pseudo-first-order kinetics models .
Q. What are the key stability parameters for storing this compound in laboratory settings?
- Methodology : Store in amber vials at –20°C to prevent photodegradation and thermal decomposition. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and validate purity via NMR or LC-MS. Note that acetonitrile solutions (e.g., DRE-LA17270300AL) are more stable than aqueous preparations .
Advanced Research Questions
Q. How can conflicting data on this compound’s soil half-life be resolved across studies?
- Methodology : Compare experimental variables:
- Soil type : Organic matter content (e.g., 2% vs. 5%) alters adsorption coefficients.
- Microbial activity : Use sterile vs. non-sterile soil controls to isolate biotic degradation.
- Analytical sensitivity : Ensure limits of detection (LOD) are comparable (e.g., ≤0.1 µg/g). Meta-analysis frameworks (e.g., random-effects models) can statistically harmonize disparate results .
Q. What experimental designs are optimal for elucidating this compound’s metabolic pathways in aquatic ecosystems?
- Methodology : Use isotopically labeled this compound (e.g., ¹³C or ³²P) to track metabolites in microcosm studies. Combine high-resolution mass spectrometry (HRMS) with enzymatic assays (e.g., cytochrome P450 inhibition) to identify oxidative and conjugative pathways. Include negative controls (e.g., autoclaved water) to distinguish abiotic vs. biotic transformations .
Q. How do co-occurring organophosphates affect the photodegradation kinetics of this compound?
- Methodology : Design factorial experiments varying concentrations of interferents (e.g., chlorpyrifos, malathion). Use solar simulators with calibrated UV irradiance (e.g., 300–400 nm) and quantify quenching effects via Stern-Volmer plots. Statistical tools like ANOVA with post-hoc Tukey tests can isolate interaction effects .
Q. What are the best practices for validating this compound’s toxicity endpoints in non-target organisms?
- Methodology : Follow OECD guidelines for acute and chronic toxicity assays (e.g., Daphnia magna immobilization, algal growth inhibition). Normalize results to solvent controls (e.g., acetone ≤0.1% v/v) and report EC₅₀/LC₅₀ values with 95% confidence intervals. Use species sensitivity distributions (SSDs) to extrapolate ecological risks .
Properties
IUPAC Name |
2-(diethoxyphosphorylsulfanylmethylsulfinyl)-2-methylpropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21O4PS2/c1-6-12-14(10,13-7-2)15-8-16(11)9(3,4)5/h6-8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPIRTIPNKMGNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)SCS(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21O4PS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00971544 | |
Record name | O,O-Diethyl S-[(2-methylpropane-2-sulfinyl)methyl] phosphorothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00971544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56165-57-2 | |
Record name | Terbufoxon sulfoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056165572 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O,O-Diethyl S-[(2-methylpropane-2-sulfinyl)methyl] phosphorothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00971544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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